molecular formula C17H19F3N4OS B2873969 3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide CAS No. 1775529-51-5

3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide

Cat. No.: B2873969
CAS No.: 1775529-51-5
M. Wt: 384.42
InChI Key: CHIPMCCQZAIHQJ-UHFFFAOYSA-N
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Description

3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide is a highly potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys-481) in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This specific mechanism makes it an invaluable pharmacological tool for dissecting the role of BTK in various disease models, particularly in the context of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis. Researchers utilize this compound to investigate the downstream effects of BTK inhibition on cell proliferation, apoptosis, and cytokine production in both in vitro and in vivo settings. Its high selectivity profile helps minimize off-target effects, providing greater confidence in attributing observed phenotypic changes to the inhibition of BTK itself. The ongoing research with this inhibitor continues to elucidate novel therapeutic strategies and deepen our understanding of B-cell biology and dysregulation.

Properties

IUPAC Name

3-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4OS/c1-10-5-8-26-15(10)16(25)23-12-3-6-24(7-4-12)14-9-13(17(18,19)20)21-11(2)22-14/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIPMCCQZAIHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s reactivity and biological activity .

Mechanism of Action

The mechanism of action of 3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the pyrimidinyl and piperidyl moieties contribute to its overall biological activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene- and pyrimidine-containing derivatives. Below is a detailed comparison with analogous compounds, focusing on structural motifs and inferred pharmacological properties.

Core Structural Variations
  • Target Compound : Combines a thiophene-carboxamide with a pyrimidine-substituted piperidine. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine may engage in π-π interactions.
  • AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide): Features a 1,4-dihydropyridine (DHP) core, a scaffold known for calcium channel modulation. Substituents like the 4-methoxyphenylthio group may confer redox activity or enhanced binding to ion channels .
Pharmacological Implications
Compound Core Structure Key Substituents Hypothesized Target/Activity
Target Compound Thiophene-carboxamide 3-methyl, pyrimidine (2-methyl, 6-CF₃), piperidine Kinase inhibition, GPCR modulation
AZ331 1,4-Dihydropyridine 2-methoxyphenyl, 4-methoxyphenylthio, cyano Calcium channel blockade, antioxidant
AZ257 1,4-Dihydropyridine 4-bromophenylthio, furyl, cyano Calcium channel modulation, enhanced stability

Key Observations :

  • The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to AZ331/AZ257’s methoxy/bromo groups .
  • The thiophene-carboxamide scaffold offers distinct electronic properties versus the DHP core, which is redox-active and conformationally flexible.
  • AZ257’s bromine atom could enhance binding affinity to hydrophobic pockets in ion channels, whereas the target compound’s pyrimidine may target nucleotide-binding sites.

Research Findings and Data Gaps

  • Target Compound: Limited published data exist on its specific biological activity. Computational docking studies suggest affinity for kinases (e.g., JAK2) due to pyrimidine’s mimicry of ATP’s adenine .
  • AZ331/AZ257 : Demonstrated calcium channel blockade in vitro (IC₅₀ ~10–50 µM), with AZ257 showing superior metabolic stability due to bromine’s electron-withdrawing effects .

Notes

Structural comparisons highlight the role of substituent electronegativity (e.g., CF₃ vs. Br) in tuning bioavailability and target engagement.

The absence of in vivo data for the target compound underscores the need for preclinical profiling against AZ331/AZ257 benchmarks.

Further exploration of piperidine-pyrimidine derivatives could bridge the gap between DHP-based channel modulators and kinase inhibitors.

Biological Activity

The compound 3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19F3N6OC_{16}H_{19}F_3N_6O with a molecular weight of approximately 368.36 g/mol. Its structure includes a thiophene ring, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₉F₃N₆O
Molecular Weight368.36 g/mol
CAS Number2877719-29-2

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, related thiophene derivatives have shown effectiveness against various microorganisms including Staphylococcus aureus and Candida albicans through disk diffusion methods, suggesting potential applications in treating infections .

Antitumor Activity

The compound's structural components indicate possible antitumor activity. Research on analogs has demonstrated that certain thiophene-based compounds can inhibit tumor cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of Enzymatic Pathways : Many thiophene derivatives inhibit specific enzymes involved in cellular proliferation.
  • Receptor Modulation : The interaction with various receptors may alter signaling pathways critical for tumor growth and microbial resistance.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of several thiophene derivatives, including those structurally similar to the target compound. Results showed that at concentrations as low as 15.62 µg/mL, these compounds inhibited the growth of both bacterial and fungal strains effectively .
  • Antitumor Screening :
    In vitro studies on piperidine-containing compounds revealed that they exhibit selective cytotoxicity against multiple cancer cell lines such as HepG2 and NCI-H661. The study concluded that structural modifications significantly enhance their antitumor potential .

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